(2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide
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Overview
Description
The compound (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide is a complex organic molecule that features a combination of fluorobenzyl, sulfonyl, thiadiazol, and phenylprop-2-enamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 2-fluorobenzenesulfonyl chloride, which can be prepared from o-benzenedisulfonyl fluoride . This intermediate is then reacted with other reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the nitro group may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound’s sulfonyl and thiadiazol groups may play a key role in its binding to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide include other sulfonyl and thiadiazol derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H14FN3O3S2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
(E)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H14FN3O3S2/c19-15-9-5-4-8-14(15)12-27(24,25)18-22-21-17(26-18)20-16(23)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21,23)/b11-10+ |
InChI Key |
VDQJQBFICVRONM-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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